4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine
Overview
Description
4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions are still under investigation. In
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is still under investigation. However, some studies have suggested that this compound may act as an inhibitor of certain enzymes or receptors, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine are still being studied. However, some studies have suggested that this compound may have anticancer, antiviral, and neuroprotective effects. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine in scientific research is its unique chemical structure, which allows for the synthesis of novel compounds with unique properties. Additionally, this compound has low toxicity, making it a safe candidate for further research. However, one limitation of using this compound is its limited availability, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine. One direction is the investigation of its potential as an anticancer agent, antiviral agent, and treatment for neurological disorders. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of this compound. Another direction is the synthesis of novel materials using 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine as a building block, which could lead to the development of new materials with unique properties. Overall, the study of 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine has the potential to lead to significant advancements in various fields of science.
Scientific Research Applications
4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, antiviral agent, and as a treatment for neurological disorders. In materials science, 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of other heterocyclic compounds.
properties
IUPAC Name |
4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-6-12-8-3-5-11-4-2-7(8)9(10)13-6/h11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLWSXKRVKQCRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNCC2)C(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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